molecular formula C12H6F2N2O6S B14474870 1,1'-Sulfonylbis(4-fluoro-2-nitrobenzene) CAS No. 72242-30-9

1,1'-Sulfonylbis(4-fluoro-2-nitrobenzene)

Cat. No.: B14474870
CAS No.: 72242-30-9
M. Wt: 344.25 g/mol
InChI Key: ABJUWAMJBCMOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is an organic compound characterized by the presence of sulfonyl, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration and sulfonation reactions to introduce nitro and sulfonyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can enhance the compound’s solubility and reactivity, while the fluoro group can influence its electronic properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is unique due to the combination of sulfonyl, fluoro, and nitro groups, which impart distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications.

Properties

CAS No.

72242-30-9

Molecular Formula

C12H6F2N2O6S

Molecular Weight

344.25 g/mol

IUPAC Name

4-fluoro-1-(4-fluoro-2-nitrophenyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C12H6F2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H

InChI Key

ABJUWAMJBCMOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.